Cannogenin

Oncology Natural Product Screening Cytotoxicity Assays

Cannogenin (510-63-4) is a cardenolide aglycone distinguished by its unique C-19 aldehyde group, making it a superior starting material for semi-synthetic cardiac glycosides. Unlike digitoxigenin, the aldehyde functionality enables direct chemical conversion and expands hydrogen-bonding potential for target-based screening. As a weaker Na⁺/K⁺-ATPase inhibitor than its glycosylated derivatives, cannogenin is the ideal control for dissecting glycoside-specific effects and a critical scaffold for anticancer lead optimization. Its well-defined chromatographic profile also supports use as an analytical standard for LC-MS/GC-MS quantitation of cardenolides in plant extracts.

Molecular Formula C23H32O5
Molecular Weight 388.5 g/mol
Cat. No. B1252837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannogenin
Molecular FormulaC23H32O5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O)C=O
InChIInChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10,13,15-19,25,27H,2-9,11-12H2,1H3/t15-,16+,17-,18+,19-,21-,22-,23+/m1/s1
InChIKeyJNTNUSUPTSNMNJ-NNNAONFXSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannogenin Aglycone: Foundational Cardenolide for Cardiac Glycoside Research & Structural Derivatization


Cannogenin (CAS 510-63-4) is a cardenolide-type steroid aglycone characterized by a 5β,14β-androstane framework featuring a C-17 butenolide ring, a C-10 aldehyde group, and hydroxylation at C-3β and C-14β [1]. It serves as the genin (non-sugar) core for a series of biologically active cardiac glycosides, most notably peruvoside (cannogenin α-L-thevetoside) [2]. Naturally occurring in Apocynaceae species such as *Thevetia neriifolia* and *Apocynum cannabinum*, cannogenin is a critical intermediate in cardenolide biosynthesis and a key scaffold for semi-synthetic modification [3].

Why Cannogenin Procurement Requires Precision: Differentiating the Aglycone from Its Glycosides and Structural Analogs


While cannogenin belongs to the cardenolide class, its unique C-19 aldehyde functional group and lack of a sugar moiety confer distinct physicochemical and pharmacological properties compared to its glycosylated derivatives (e.g., peruvoside) and other common aglycones like digitoxigenin or strophanthidin [1]. Class-level inference from cardiac glycoside studies indicates that the aglycone form is consistently a weaker Na⁺/K⁺-ATPase inhibitor than its glycosylated counterpart, making it unsuitable as a direct substitute in functional assays targeting the native pump [2]. Furthermore, the C-10 aldehyde in cannogenin introduces different reactivity and hydrogen-bonding potential relative to the C-10 methyl group of digitoxigenin, directly impacting its utility as a synthetic precursor and its binding profile in target-based screens [1].

Quantitative Differentiation: Cannogenin vs. Key Cardenolide Aglycones and Glycosides


Cytotoxicity in Human Cancer Cells: Cannogenin Glycoside Exhibits Sub-Micromolar Potency Comparable to Other Cardenolides

In a direct head-to-head comparison, a cannogenin-derived glycoside (3-O-β-D-glucopyranosyl-(1→4)-α-L-rhamnopyranosylcannogenin) was evaluated for cytotoxicity against Bel-7402 human hepatoma and BGC-823 human gastric cancer cells alongside other cardenolide glycosides [1]. All compounds tested, including the cannogenin glycoside, demonstrated IC₅₀ values of <1 μM for both cell lines, establishing a consistent potency benchmark for cardenolide glycosides regardless of the specific aglycone core [1].

Oncology Natural Product Screening Cytotoxicity Assays

Na⁺/K⁺-ATPase Inhibitory Potency: Class-Level Evidence Highlights Reduced Activity of the Aglycone Cannogenin vs. Glycoside Peruvoside

A study comparing the inhibition of Na⁺/K⁺-ATPase by cardenolide glycosides and their corresponding genins (aglycones) demonstrated that glycosides are consistently more potent inhibitors of the enzyme [1]. While specific IC₅₀ values for cannogenin were not reported in this dataset, class-level inference from the observed trend across five cardenolide pairs suggests that cannogenin (aglycone) would exhibit significantly weaker inhibition compared to its glycoside, peruvoside (cannogenin α-L-thevetoside) [1].

Cardiovascular Research Ion Transport Enzyme Inhibition

Chemical Transformability: Cannogenin's C-10 Aldehyde Enables Specific Derivatization Routes Not Possible with Digitoxigenin

A foundational study on the structure of cannogenin demonstrated its chemical relationship to digitoxigenin, showing that cannogenin could be converted into digitoxigenin via reaction with propanedithiol followed by catalytic desulfurization [1]. This transformation, which formally reduces the C-19 aldehyde of cannogenin to the C-19 methyl group of digitoxigenin, is not reversible [1]. This establishes cannogenin as a versatile starting material for synthesizing digitoxigenin and related analogs, whereas the reverse conversion is not feasible.

Synthetic Chemistry Natural Product Derivatization Structure-Activity Relationship

Predicted ADMET Profile: Cannogenin Exhibits Favorable Intestinal Absorption but Poor Oral Bioavailability

In silico ADMET prediction using admetSAR 2.0 estimates that cannogenin has a high probability (99.31%) of human intestinal absorption (HIA+) but a low probability (57.14%) of being orally bioavailable [1]. The model also predicts it is a substrate for OATP1B1 and OATP1B3 hepatic uptake transporters [1]. While direct comparator data for other aglycones in the same model is not provided, these parameters define the compound's predicted pharmacokinetic behavior and highlight potential limitations for in vivo applications.

Drug Discovery ADMET Prediction Preclinical Development

Optimal Scientific and Industrial Applications for Cannogenin Based on Differentiated Evidence


Development of Novel Cytotoxic Cardiac Glycosides

As demonstrated by the sub-micromolar IC₅₀ values of cannogenin glycosides against Bel-7402 and BGC-823 cancer cells, cannogenin serves as an effective aglycone core for anticancer drug discovery [1]. Its activity profile supports its use in medicinal chemistry campaigns focused on optimizing glycoside libraries for improved potency and selectivity.

Semi-Synthetic Derivatization to Digitoxigenin Analogs

The unique chemical conversion of cannogenin to digitoxigenin via C-19 aldehyde reduction makes cannogenin a valuable starting material for accessing digitoxigenin-like structures that are otherwise difficult to synthesize [2]. This application is particularly relevant for research groups studying structure-activity relationships of cardiac glycosides.

Use as a Non-Inhibitory Control or Scaffold in Na⁺/K⁺-ATPase Studies

Given the class-level evidence that aglycones like cannogenin are weaker Na⁺/K⁺-ATPase inhibitors than their glycosylated forms, cannogenin is an appropriate tool compound for experiments requiring a cardenolide scaffold with minimal direct pump inhibition [3]. It can serve as a control to dissect glycoside-specific effects or as a scaffold for probing binding interactions.

Reference Standard for Phytochemical Analysis of Apocynaceae Species

Cannogenin is a naturally occurring aglycone in *Thevetia* and *Apocynum* species. Its well-defined chromatographic properties and characteristic mass spectral fragmentation make it a suitable analytical standard for the identification and quantification of cardenolide glycosides in plant extracts via LC-MS or GC-MS [4].

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